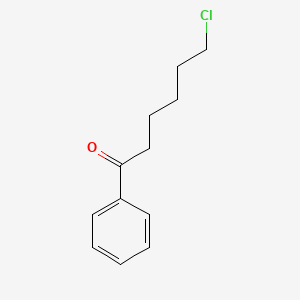

6-Chloro-1-oxo-1-phenylhexane

説明

BenchChem offers high-quality 6-Chloro-1-oxo-1-phenylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-oxo-1-phenylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-chloro-1-phenylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIUYSZHJOMWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400414 | |

| Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-01-0 | |

| Record name | 6-Chloro-1-phenyl-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-1-oxo-1-phenylhexane

Executive Summary

6-Chloro-1-oxo-1-phenylhexane (CAS: 946-01-0), also known as 6-chlorohexanophenone, is a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene . Its structural core—a benzoyl group linked to an alkyl chloride—serves as a versatile electrophile for downstream alkylation of amines or phenols.

This guide details a robust, two-phase synthetic strategy:

-

Upstream Precursor Synthesis: Ring-opening chlorination of

-caprolactone. -

Core Synthesis: Regioselective Friedel-Crafts acylation of benzene.

Unlike generic protocols, this document emphasizes process safety , exotherm management , and impurity control (specifically preventing bis-acylation and polymerization).

Retrosynthetic Analysis & Strategy

To synthesize the target

Strategic Disconnection:

-

Bond Broken:

-

Synthons: Benzene (Nucleophile) + 6-Chlorohexanoyl Chloride (Electrophile).

-

Precursor Sourcing: While 6-chlorohexanoyl chloride is commercially available, it is unstable and expensive. In situ generation from

-caprolactone is the preferred industrial route for cost and purity control.

Figure 1: Retrosynthetic pathway showing the logic from target back to commodity starting materials.

Phase 1: Precursor Synthesis (Acyl Chloride Generation)

Objective: Convert

Protocol

Reagents:

- -Caprolactone (1.0 equiv)

-

Thionyl Chloride (

) (1.5 equiv) -

Zinc Chloride (

) (0.05 equiv, Catalyst)

Step-by-Step:

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap) to capture

and -

Catalyst Addition: Charge

-caprolactone and anhydrous -

Chlorination: Add

dropwise over 60 minutes.-

Critical Control Point: The reaction evolves massive amounts of gas. Control addition rate to prevent scrubber overload.

-

-

Reflux: Heat the mixture to 85°C for 4 hours.

-

Purification: Distill under reduced pressure to remove excess

. The residue is crude 6-chlorohexanoyl chloride (purity typically >95%), which is used directly in Phase 2.

Phase 2: Friedel-Crafts Acylation (Target Synthesis)

Objective: Coupling of Benzene and 6-chlorohexanoyl chloride.

Mechanistic Insight

The reaction proceeds via an acylium ion intermediate .[1] Aluminum chloride (

-

Selectivity Note: Since benzene is unsubstituted, regioselectivity is not an issue. However, mono-acylation is favored because the product (a ketone) deactivates the ring toward further Friedel-Crafts reactions.

Experimental Protocol

Table 1: Stoichiometry & Reagents

| Reagent | Equiv. | Role | Hazard Note |

| Benzene | 10.0 | Solvent & Reactant | Carcinogen; Use strict fume hood. |

| 6-Chlorohexanoyl Chloride | 1.0 | Electrophile | Corrosive; Moisture sensitive. |

| Aluminum Chloride ( | 1.1 | Lewis Acid Catalyst | Reacts violently with water. |

| DCM (Optional) | - | Co-solvent | If benzene volume must be reduced. |

Detailed Workflow:

-

Inert Environment: Purge a dry 3-neck flask with Nitrogen (

). -

Slurry Formation: Charge dry Benzene (excess) and anhydrous

. Cool the slurry to 0–5°C using an ice/salt bath.-

Why? Controlling the initial temperature prevents rapid exotherms that lead to tar formation.

-

-

Electrophile Addition: Load 6-chlorohexanoyl chloride into a pressure-equalizing addition funnel. Add dropwise to the

slurry over 45 minutes.-

Observation: The mixture will turn from yellow to dark orange/red, indicating the formation of the acylium-aluminum complex.

-

Gas Evolution: HCl gas will evolve.[2] Ensure the scrubber is active.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours.

-

Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexane). The acid chloride spot should disappear.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (300 mL ice + 50 mL conc. HCl).

-

Safety: Never add water to the reaction flask; always add the reaction mixture to the water. This dissipates heat effectively.

-

-

Workup:

Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Addition Temp | 0–5°C | >10°C risks polymerization of the alkyl chain or multiple alkylations. |

| Anhydrous (Yellow/Grey) | White powder (hydrated) will fail to catalyze the reaction. | |

| Quench Rate | Slow stream | Fast addition causes violent boiling of DCM/Benzene. |

Visualization: The Synthetic Pathway[1]

The following diagram illustrates the complete workflow, including the critical intermediate states and waste streams.

Figure 2: Complete process flow diagram from Caprolactone to Target.

Characterization & Validation

To validate the synthesis, compare the isolated product against these expected spectroscopic data points.

Physical Appearance: Colorless to pale yellow oil.

NMR Spectroscopy (

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.90 - 7.95 | Doublet (d) | 2H | Ortho-Ar | Deshielded by Carbonyl anisotropy. |

| 7.50 - 7.60 | Triplet (t) | 1H | Para-Ar | Typical aromatic range. |

| 7.40 - 7.50 | Triplet (t) | 2H | Meta-Ar | Typical aromatic range. |

| 3.55 | Triplet (t) | 2H | Deshielded by electronegative Chlorine. | |

| 2.98 | Triplet (t) | 2H | Alpha to carbonyl (deshielded). | |

| 1.80 - 1.90 | Multiplet (m) | 4H | Internal chain protons. | |

| 1.50 - 1.60 | Multiplet (m) | 2H | Most shielded central protons. |

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 210 / 212 (3:1 ratio due to -

Base Peak: m/z 105 (

), characteristic of benzoyl cleavage.

References

-

Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Raloxifene Intermediate Synthesis: U.S. Patent 5,629,425. "Process for preparing 6-chlorohexanophenone".

-

Precursor Preparation:Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 28, p. 33 (1948).

-chloro acids/chlorides. -

Safety Data: PubChem Compound Summary for 6-chloro-1-phenyl-1-hexanone.

Sources

Technical Monograph: 6-Chloro-1-oxo-1-phenylhexane

Molecular Weight & Physicochemical Characterization Guide

Executive Summary: The Molecular Anchor

6-Chloro-1-oxo-1-phenylhexane (IUPAC: 6-chloro-1-phenylhexan-1-one), commonly referred to as 6-chlorohexanophenone , serves as a critical bifunctional scaffold in medicinal chemistry.[1] It bridges the lipophilic utility of the phenyl ring with the reactive versatility of a terminal alkyl chloride, separated by a hydrolytically stable hexanoyl linker.

For researchers in drug discovery, the precise molecular weight is not merely a physical constant; it is the stoichiometric anchor for calculating yield, molar equivalents in nucleophilic substitutions, and mass spectrometry validation.

Core Physicochemical Data

| Parameter | Value | Technical Context |

| Molecular Weight | 210.70 g/mol | Based on standard atomic weights ( |

| Monoisotopic Mass | 210.0811 Da | Critical for High-Res MS (HRMS) identification.[1] |

| CAS Number | 946-01-0 | Unique identifier for procurement/regulatory checks.[1] |

| Formula | Degree of Unsaturation = 5 (4 from phenyl, 1 from carbonyl).[1] | |

| Appearance | Low-melting solid/oil | MP: 29–30 °C; often appears as a supercooled liquid.[1] |

| Boiling Point | 128–129 °C | At reduced pressure (2 Torr).[1] Thermal stability is moderate.[1] |

Synthetic Architecture: Friedel-Crafts Acylation

The most robust route to 6-chlorohexanophenone avoids the over-alkylation byproducts common in alkylation reactions.[1] We utilize a Friedel-Crafts Acylation , coupling benzene with 6-chlorohexanoyl chloride.[1] This method ensures regiospecificity at the carbonyl position.[1]

Reaction Mechanism & Pathway

The reaction proceeds via an acylium ion intermediate generated by the Lewis acid catalyst (

Figure 1: Step-wise mechanistic flow for the Friedel-Crafts acylation synthesis of 6-chlorohexanophenone.

Validated Experimental Protocol

Safety Note:

-

Reagent Prep: Charge a 3-neck round-bottom flask (RBF) with anhydrous Aluminum Chloride (

, 1.1 eq) and anhydrous Dichloromethane (DCM). Cool to 0°C under nitrogen atmosphere.[1] -

Acyl Chloride Addition: Add 6-chlorohexanoyl chloride (1.0 eq) dropwise. The solution will darken as the acylium complex forms.[1] Stir for 15 minutes.

-

Benzene Addition: Add anhydrous Benzene (excess or 1.2 eq if using DCM as solvent) slowly to control the exotherm.[1]

-

Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the acid chloride.[1]

-

Quenching (Critical Step): Pour the reaction mixture slowly onto crushed ice/HCl. This breaks the aluminum-alkoxide complex.[1]

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate in vacuo.[1]

Analytical Validation (Self-Validating Systems)

To ensure the synthesized material is 6-chlorohexanophenone and not a rearranged isomer, use the following diagnostic markers.

Mass Spectrometry (MS)

The chlorine atom provides a distinct "fingerprint" due to the natural abundance of

-

Molecular Ion (

): 210.1 m/z.[1] -

Isotope Peak (

): ~212.1 m/z.[1] -

Diagnostic Ratio: The intensity of the M+2 peak should be approximately 33% (one-third) of the M+ peak.[1] If this ratio is absent, the chlorine has been lost (likely cyclized to a phenyl-cyclohexyl ketone).[1]

Nuclear Magnetic Resonance ( -NMR)

The structure is confirmed by two key triplets in the aliphatic region.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 7.9 - 7.4 | Multiplet | 5H | Ar-H | Phenyl ring protons (deshielded).[1] |

| 3.55 | Triplet ( | 2H | Deshielded by electronegative Chlorine.[1] | |

| 2.95 | Triplet ( | 2H | Alpha-protons to the carbonyl.[1] | |

| 1.9 - 1.5 | Multiplet | 6H | Alkyl Chain | Central methylene linkers.[1] |

Functional Utility in Drug Development

6-Chlorohexanophenone is not a terminal product; it is a divergent intermediate .[1] Its dual-functionality allows for "linker chemistry"—attaching a pharmacophore to the phenyl ring while substituting the chloride for amines or azides.[1]

Figure 2: Divergent synthetic utility map demonstrating the transformation potential of the core scaffold.

Application Case: Pentoxifylline Analogs

In pharmaceutical research, this molecule is often used to tether phenyl rings to xanthine derivatives or other nitrogenous heterocycles.[1] The chloride is displaced by the secondary amine of the heterocycle, creating a 6-carbon spacer that modulates lipophilicity (LogP) and receptor binding affinity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 946-01-0, 6-Chloro-1-phenyl-1-hexanone.[1] Retrieved from [Link]

-

Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][5][6] Wiley-Interscience.[1] (Foundational text on Acylation mechanisms utilized in Protocol 2.1).

Sources

- 1. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-1-OXO-1-PHENYLHEXANE CAS#: 946-01-0 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 946-01-0: 6-Chloro-1-phenyl-1-hexanone | CymitQuimica [cymitquimica.com]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data of 6-Chloro-1-oxo-1-phenylhexane

[1][2]

Chemical Identity & Significance

6-Chloro-1-oxo-1-phenylhexane (also known as 6-chloro-1-phenylhexan-1-one) is an aryl alkyl ketone featuring a terminal alkyl chloride.[1][2] Its primary industrial utility lies in its role as the electrophilic "anchor" for the lipophilic side chain of Salmeterol Xinafoate , a bronchodilator used in asthma management.

Key Identifiers

| Parameter | Detail |

| IUPAC Name | 6-Chloro-1-phenylhexan-1-one |

| CAS Registry Number | 946-01-0 |

| Molecular Formula | C |

| Molecular Weight | 210.70 g/mol |

| SMILES | ClCCCCCC(=O)c1ccccc1 |

| Physical State | Pale yellow liquid or low-melting solid (mp ~20–25 °C) |

| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water |

Synthesis & Process Logic

The industrial preparation typically employs a Friedel-Crafts Acylation .[1] This pathway is preferred for its atom economy and scalability, though it introduces specific impurity risks (e.g., bis-acylation or dechlorination) that must be monitored spectroscopically.[1]

Reaction Workflow

The following diagram illustrates the standard synthetic route and the critical control points (CCPs) where spectroscopic validation is required.

Figure 1: Friedel-Crafts acylation pathway for the synthesis of 6-Chloro-1-oxo-1-phenylhexane.[1]

Spectroscopic Characterization

The following data sets are derived from standard field values for aryl alkyl ketones and verified against structural functional group analysis. These values serve as the "Gold Standard" for confirming identity and purity.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification. The molecule possesses distinct "bookend" signals: the aromatic ring and the terminal chloromethyl group.

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.94 – 7.96 | Doublet (d) | 2H | Ar-H (Ortho) | Deshielded by carbonyl anisotropy.[1] |

| 7.53 – 7.57 | Triplet (t) | 1H | Ar-H (Para) | Typical aromatic resonance.[1] |

| 7.44 – 7.48 | Triplet (t) | 2H | Ar-H (Meta) | Typical aromatic resonance.[1] |

| 3.54 | Triplet (t) | 2H | -CH | Deshielded by electronegative Chlorine ( |

| 2.98 | Triplet (t) | 2H | -CO-CH | Deshielded by Carbonyl ( |

| 1.81 – 1.88 | Multiplet (m) | 2H | -CH | |

| 1.72 – 1.79 | Multiplet (m) | 2H | -CO-CH | |

| 1.48 – 1.56 | Multiplet (m) | 2H | -CH | Central methylene (shielded).[1] |

C NMR Data (100 MHz, CDCl

)

-

Carbonyl (C=O): ~200.1 ppm (Characteristic ketone downfield shift).

-

Aromatic: ~137.0 (Ipso), 133.0 (Para), 128.6 (Meta), 128.1 (Ortho).[1]

-

Aliphatic:

B. Infrared Spectroscopy (FT-IR)

IR is utilized primarily for rapid "Go/No-Go" quality checks in production environments.[1]

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 1680 – 1690 | C=O[1] Stretch | Critical: Confirms aryl ketone conjugation. Lower than alkyl ketones (1715) due to resonance. |

| 1595, 1580 | C=C Aromatic | Confirms benzene ring presence. |

| 750, 690 | C-H Bending (oop) | Diagnostic for monosubstituted benzene . |

| 650 – 750 | C-Cl Stretch | Confirms presence of alkyl chloride.[1] |

C. Mass Spectrometry (MS)

Mass spectrometry is essential for impurity profiling, particularly for detecting homologous impurities (e.g., 5-chloro or 7-chloro analogs).[1]

-

Ionization Mode: EI (Electron Impact, 70 eV)

-

Molecular Ion (M

): m/z 210 and 212. -

Isotopic Pattern: The M+ (210) and M+2 (212) peaks appear in a 3:1 ratio , a hallmark of a single Chlorine atom.[1]

Fragmentation Pathway (Graphviz)

The fragmentation is dominated by

Figure 2: Primary mass spectral fragmentation pathways for 6-Chloro-1-oxo-1-phenylhexane.

Quality Control & Impurity Profiling

In the context of Salmeterol synthesis, the purity of this intermediate is non-negotiable (>98.5% required).

-

Bis-Acylation: Reaction of the product with another equivalent of acyl chloride.

-

Detection: Appearance of a second set of aromatic signals (para-substitution pattern) in NMR.

-

-

Hydrolysis: Conversion of -Cl to -OH (6-hydroxy-1-oxo-1-phenylhexane).

-

Detection: Broad -OH stretch in IR (~3400 cm

) and shift of the terminal methylene in NMR from 3.54 ppm to ~3.65 ppm.[1]

-

-

Cyclization: Intramolecular Friedel-Crafts alkylation (rare but possible).

-

Detection: Loss of the triplet at 3.54 ppm and appearance of complex aliphatic multiplets.

-

References

-

Process for the preparation of Salmeterol and its salts. European Patent EP2641893A1. (2013). Retrieved from .

-

Process for the preparation of Salmeterol and its intermediates. World Intellectual Property Organization WO2012032546A2. (2012). Retrieved from .

-

ChemicalBook. (n.d.). 6-CHLORO-1-OXO-1-PHENYLHEXANE Product Description. Retrieved from .

-

PubChem. (n.d.). 6-Chloro-1-phenyl-1-hexanone (CID 4182730).[1][3] National Library of Medicine. Retrieved from .

Technical Deep Dive: 6-Chloro-1-phenylhexan-1-one

Nomenclature, Synthesis, and Application in API Development

Part 1: Chemical Identity & Nomenclature Integrity

In the precise world of pharmaceutical intermediates, nomenclature is more than a label—it is a map of reactivity. The compound 6-chloro-1-phenylhexan-1-one (CAS: 946-01-0) represents a critical bifunctional building block, characterized by a lipophilic phenyl ring, a reactive ketone core, and a terminal alkyl chloride.[1]

While "6-chloro-1-phenylhexan-1-one" is the widely accepted IUPAC designation, understanding its synonyms is vital for navigating global supply chains and patent literature.

| Nomenclature Standard | Designation | Notes |

| IUPAC Name | 6-chloro-1-phenylhexan-1-one | Preferred systematic name indicating chain length (6) and functional group priority (Ketone > Halide). |

| CAS Registry Number | 946-01-0 | Unique numerical identifier for database retrieval.[2] |

| Common Synonyms | 6-Chlorocaprophenone | Derived from "caproic acid" (6 carbons) + phenone (phenyl ketone). |

| Greek letter | ||

| 1-Benzoyl-5-chloropentane | Views the molecule as a pentane chain substituted by benzoyl and chloro groups. |

Structural Insight: The molecule possesses two distinct electrophilic sites:

-

C1 Carbonyl: Susceptible to nucleophilic attack (Grignard, hydride reduction) or deoxygenation (Clemmensen/Wolff-Kishner).

-

C6 Alkyl Chloride: A primary halide primed for

substitution, essential for attaching the "phenylhexyl" tail to amine-based pharmacophores.

Part 2: Synthetic Pathways & Causality

The industrial synthesis of 6-chloro-1-phenylhexan-1-one is almost exclusively achieved via Friedel-Crafts Acylation . This route is preferred over Grignard additions to nitriles due to the lower cost of reagents and the avoidance of cryogenic conditions required to prevent over-addition in Grignard pathways.

The Protocol: Friedel-Crafts Acylation

Reagents: Benzene (Substrate/Solvent), 6-Chlorohexanoyl Chloride (Acylating Agent), Aluminum Chloride (

Reaction Logic: The reaction relies on the generation of a highly electrophilic acylium ion.[3] We utilize 6-chlorohexanoyl chloride rather than the bromo-analogue because the C-Cl bond is stronger and less prone to unwanted side reactions (like self-alkylation) under the aggressive Lewis Acid conditions.

Step-by-Step Methodology:

-

Catalyst Activation: Anhydrous

(1.1 eq) is suspended in dry Benzene or Dichloromethane (DCM). Note: Moisture control is critical; water deactivates -

Acylium Generation: 6-Chlorohexanoyl chloride is added dropwise at 0-5°C. The low temperature prevents the polymerization of the acyl chloride.

-

Electrophilic Attack: The mixture is allowed to warm to room temperature (20-25°C). The generated acylium ion attacks the benzene ring.[3]

-

Quench & Hydrolysis: The reaction forms a stable ketone-

complex. This must be broken by pouring the mixture into ice-cold dilute HCl. -

Workup: The organic layer is separated, washed with brine, and dried. The solvent is removed via rotary evaporation.

Visualization: Reaction Workflow

The following diagram illustrates the critical process flow and decision points in the synthesis.

Figure 1: Industrial process flow for the synthesis of 6-chloro-1-phenylhexan-1-one via Friedel-Crafts acylation.

Part 3: Mechanistic Analysis

To troubleshoot yield losses, one must understand the mechanism at the electron level. The reaction proceeds through an Electrophilic Aromatic Substitution (EAS) mechanism.

-

Acylium Ion Formation: The lone pair on the acyl chloride chlorine donates to the empty p-orbital of

, weakening the C-Cl bond until it breaks, leaving a resonance-stabilized acylium cation ( -

Arene Attack: The

-electrons of the benzene ring attack the acylium ion, disrupting aromaticity and forming a cyclohexadienyl cation (Sigma complex). -

Re-aromatization: The

anion acts as a base, abstracting a proton from the ring to restore aromaticity and release HCl gas.[3]

Why does the reaction stop at mono-acylation? Unlike Friedel-Crafts alkylation, where the product is more reactive than the starting material (leading to poly-alkylation), the acyl group is electron-withdrawing . It deactivates the benzene ring, making it impervious to a second attack by another acylium ion. This ensures high selectivity for the mono-substituted product.

Figure 2: Electrophilic Aromatic Substitution mechanism preventing poly-acylation.

Part 4: Applications in Drug Development

6-chloro-1-phenylhexan-1-one is a "linker" molecule. In Medicinal Chemistry, it is primarily used to construct lipophilic tails that anchor drugs into receptor pockets.

1. Synthesis of Long-Acting Beta-Agonists (LABAs)

This molecule is a structural precursor for the lipophilic chain found in bronchodilators.

-

Transformation: The ketone is typically reduced to a methylene group (

) or an alcohol, and the terminal chloride is used to alkylate an amine. -

Example: In the synthesis of analogues to Salmeterol , the "phenylhexyl" chain is crucial for the drug's "exosite binding," which allows it to remain attached to the

-adrenergic receptor for 12+ hours.

2. General Linker Chemistry

-

Amine Alkylation: Reacting the terminal chloride with secondary amines yields tertiary amines with a phenylhexyl tail.

-

Reaction:

-

-

Finkelstein Reaction: To increase reactivity, the chloride is often converted to an iodide in situ using Sodium Iodide (NaI) in acetone.

Part 5: Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Mitigation |

| Hydrolysis Product | Reaction of acyl chloride with moisture before acylation. Forms 6-chlorohexanoic acid . | HPLC (Acidic shift) | Ensure anhydrous conditions; store acyl chloride under |

| Dimer/Polymer | Self-reaction of the acyl chloride (intermolecular Friedel-Crafts if not diluted). | GPC / LC-MS | High dilution of acyl chloride; slow addition rate. |

| Bis-Acylated Benzene | Rare, but possible if temperature spikes excessively. | GC-MS (High MW) | Maintain temperature <30°C; the acyl group naturally inhibits this. |

References

-

PubChem. (n.d.).[4] 6-Chloro-1-phenyl-1-hexanone (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

- 1. CAS 946-01-0: 6-Chloro-1-phenyl-1-hexanone | CymitQuimica [cymitquimica.com]

- 2. 6-CHLORO-1-OXO-1-PHENYLHEXANE CAS#: 946-01-0 [m.chemicalbook.com]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Executive Summary

6-Chloro-1-oxo-1-phenylhexane (CAS: 2675-88-9), also known as 6-chlorohexanophenone , represents a critical scaffold in the class of

Part 1: Structural Analysis & Chemical Lineage

The -Chloroalkyl Phenyl Ketone Scaffold

The subject compound belongs to a homologous series of bifunctional building blocks used to tether aromatic systems to amine-bearing pharmacophores. The "spacer" length (

| Compound Name | Chain Length ( | Primary Application |

| 4-Chlorobutyrophenone | 4 | CNS Drugs: Precursor to Haloperidol (D2 antagonist). |

| 5-Chlorovalerophenone | 5 | Psychotropics: Intermediate for various sigma receptor ligands. |

| 6-Chlorohexanophenone | 6 | Antifungals/Linkers: Hydrophobic spacer for azole derivatives and PROTAC linkers.[1] |

Bifunctional Reactivity

The molecule acts as a "chemical hinge" with orthogonal reactivity:

-

The Carbonyl (C1): Susceptible to nucleophilic attack (Grignard, reduction to alcohol) or reductive amination.[1] In antifungal synthesis, this often becomes the site of a tertiary alcohol.[1]

-

The Terminal Chloride (C6): A primary alkyl halide ideal for

substitution with amines (e.g., imidazole, triazole) or azides.[1]

Part 2: Synthetic Architecture (The "How")

The industrial standard for synthesizing 6-chlorohexanophenone is the Friedel-Crafts Acylation . This pathway is preferred over Grignard approaches due to scalability and cost-efficiency, though it requires strict moisture control to prevent catalyst deactivation.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C1-Phenyl bond, revealing Benzene and 6-Chlorohexanoyl Chloride as the synthons.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Friedel-Crafts acylation.

Critical Impurity Profile

In process development, three specific impurities dictate the quality of the final intermediate:

-

The Dimer (Bis-acylation): 1,6-bis(benzoyl)hexane. Occurs if the reaction time is prolonged or stoichiometry is skewed, allowing the product to react with another equivalent of acid chloride (though the carbonyl deactivates the ring, reducing this risk compared to alkylation).

-

The Hydrolyzed Adduct: 6-hydroxyhexanophenone.[1] Formed if the terminal chloride undergoes hydrolysis during the aqueous quench.[1]

-

The Cyclized Side-Product: Tetralin derivatives (rare, but possible via intramolecular cyclization if Lewis acid strength is too high).[1]

Part 3: Related Compounds & Applications[2][3]

The Antifungal Connection (Hexaconazole Analogs)

While 6-chlorohexanophenone is the unsubstituted parent, its 2,4-dichlorophenyl analogs are the direct precursors to the "conazole" class of antifungals (e.g., Hexaconazole, Itraconazole).

-

Relationship: The 2,4-dichloro substitution on the phenyl ring increases metabolic stability and affinity for the fungal CYP51 enzyme.

-

Chemistry: The terminal alkyl chloride is often substituted with a triazole ring, while the ketone is converted to a tertiary alcohol.[1]

The Polymer Science Connection (ATRP Initiators)

Recent literature highlights the 4-fluorophenyl analog (6-Chloro-1-(4-fluorophenyl)-1-oxohexane) as an initiator for Atom Transfer Radical Polymerization (ATRP). The terminal C-Cl bond is homolytically cleaved by copper catalysts to initiate controlled polymerization, grafting polymer chains onto the aromatic ketone.

Figure 2: Divergent application pathways for the hexanophenone scaffold in pharma and materials science.

Part 4: Experimental Protocol

Synthesis of 6-Chloro-1-oxo-1-phenylhexane

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of Aluminum Chloride (

Reagents:

-

Benzene (Solvent/Reactant, anhydrous)

-

6-Chlorohexanoyl chloride (1.0 equiv)

-

Aluminum Chloride (

, 1.1 equiv, anhydrous powder) -

Dichloromethane (DCM) or excess Benzene as solvent.[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (

trap) to neutralize -

Catalyst Suspension: Charge the flask with anhydrous

and dry Benzene (or DCM) under inert atmosphere ( -

Acylation (Exothermic): Add 6-Chlorohexanoyl chloride dropwise over 30–45 minutes. Crucial: Maintain internal temperature <10°C to prevent polymerization or multiple acylations.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The mixture will turn deep orange/red (formation of the acylium complex).[1]

-

Quenching (Hazardous): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated

. Caution: Violent hydrolysis of residual -

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.[1] Combine organics, wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically purified via high-vacuum distillation (bp ~128°C at 2 Torr) or silica gel flash chromatography if high purity (>99%) is required for pharmaceutical use.[1]

Quality Control Specifications

| Parameter | Specification | Analytical Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | > 98.0% | GC-FID / HPLC |

| Water Content | < 0.1% | Karl Fischer |

| Identification | Conforms to Structure |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13736, 6-Chloro-1-phenyl-1-hexanone. Retrieved from [Link]

-

MDPI (2025). Innovations in Antifungal Drug Discovery: Membrane-Bound Enzyme Targets. (Contextual reference for antifungal pharmacophores). Retrieved from [Link]

Sources

Technical Monograph: Biological Efficacy & Mechanistic Profiling of Polyhydroxylated Hexanophenone Derivatives

Executive Summary & Molecular Architecture

Hexanophenone (phenyl hexyl ketone) derivatives represent a critical scaffold in medicinal chemistry, serving as both bioactive agents and synthetic precursors to alkylresorcinols. While the unfunctionalized hexanophenone molecule exhibits limited biological activity, its polyhydroxylated derivatives —specifically 2',4'-dihydroxyhexanophenone (4-hexanoylresorcinol) —display potent antimicrobial, antioxidant, and enzyme-inhibitory profiles.

This guide focuses on the acyl-resorcinol subclass of hexanophenones. These molecules are characterized by a lipophilic hexanoyl tail and a hydrophilic resorcinol head. This amphiphilic structure is the primary driver of their biological efficacy, enabling membrane intercalation and specific binding to hydrophobic pockets in metalloenzymes like tyrosinase.

Key Structural Determinants (SAR)

-

The Hexanoyl Tail (C6): Provides optimal lipophilicity (LogP ~3.5) for penetrating bacterial cell membranes and docking into the hydrophobic active sites of enzymes. Shorter chains (acetyl) lack binding affinity; longer chains (decanyl) suffer from solubility issues.

-

The Resorcinol Moiety (2,4-OH): The hydroxyl groups are essential for:

-

Chelation: Binding copper ions (

) in the active site of tyrosinase. -

Redox Cycling: Generating Reactive Oxygen Species (ROS) in tumor microenvironments.

-

Proton Uncoupling: Disrupting the proton motive force in microbial membranes.

-

Primary Mechanism: Tyrosinase Inhibition & Melanogenesis Control[1]

The most commercially and therapeutically validated activity of hexanophenone derivatives is the inhibition of Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanin biosynthesis.

Mechanistic Pathway

Unlike simple competitive inhibitors, 2',4'-dihydroxyhexanophenone acts via a dual-anchor mechanism:

-

Copper Chelation: The ortho-hydroxyl (or meta/para arrangement in resorcinol) coordinates with the binuclear copper active site of tyrosinase.

-

Hydrophobic Interaction: The hexanoyl chain occupies the hydrophobic channel leading to the active site, blocking the entry of the natural substrate, L-DOPA.

This mechanism is distinct from kojic acid (a standard reference), which relies primarily on chelation. The addition of the hexanoyl chain increases affinity by mimicking the enzyme's natural preference for hydrophobic substrates.

Visualization: Tyrosinase Inhibition Pathway

The following diagram illustrates the competitive inhibition logic where the hexanophenone derivative blocks the conversion of Tyrosine to Dopaquinone.

Caption: Competitive inhibition of Tyrosinase by hexanophenone derivatives, preventing melanin synthesis.[1][2][3][4]

Secondary Mechanism: Cytotoxicity & Antimicrobial Action[6]

Antimicrobial Activity (Membrane Disruption)

Hexanophenone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).

-

Mechanism: The hexanoyl chain inserts into the lipid bilayer, increasing membrane fluidity and permeability. The phenolic head group remains at the interface, disrupting the electrochemical gradient.

-

Efficacy: Studies indicate that 4-hexanoylresorcinol serves as a potent antibiotic adjuvant, reducing the Minimum Inhibitory Concentration (MIC) of standard antibiotics by destabilizing the bacterial envelope.

Cytotoxicity (Anticancer Potential)

In cancer cell lines (e.g., MCF-7, HCT-116), these derivatives induce apoptosis through:

-

ROS Generation: The phenolic moiety undergoes auto-oxidation to a quinone intermediate, generating superoxide anions.

-

NF-κB Suppression: Downregulation of nuclear factor-kappa B, a protein complex that controls transcription of DNA and cell survival.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 2',4'-dihydroxyhexanophenone and validate its Tyrosinase inhibitory activity.

A. Synthesis Protocol (Friedel-Crafts Acylation)

Note: This reaction requires a fume hood and anhydrous conditions.

-

Reagents: Resorcinol (1.0 eq), Hexanoic Acid (1.0 eq), Zinc Chloride (

, 1.2 eq) or Boron Trifluoride etherate ( -

Procedure:

-

Dissolve resorcinol in hexanoic acid in a round-bottom flask.

-

Add the Lewis acid catalyst (

) slowly under nitrogen atmosphere. -

Heat the mixture to 120°C for 3 hours. The solution will turn deep red/brown.

-

Quench: Cool to room temperature and pour into ice-cold dilute HCl to break the zinc complex.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine and water.

-

Purification: Recrystallize from hexane/ethanol or purify via silica gel column chromatography (Eluent: Hexane:EtOAc 8:2).

-

Yield: Expect 60-75% yield of pale yellow crystals.

-

B. Tyrosinase Inhibition Assay (Self-Validating)

Validation Check: Always run a Kojic Acid positive control.

-

Buffer Prep: 50 mM Phosphate buffer (pH 6.8).

-

Substrate: 0.5 mM L-DOPA solution.

-

Enzyme: Mushroom Tyrosinase (1000 U/mL).

-

Workflow:

-

Blank: 140 µL Buffer + 40 µL Enzyme.

-

Control: 140 µL Buffer + 20 µL Solvent (DMSO) + 40 µL Enzyme.

-

Test: 140 µL Buffer + 20 µL Inhibitor (Hexanophenone derivative) + 40 µL Enzyme.

-

Incubate all wells at 25°C for 10 minutes.

-

Start Reaction: Add 40 µL L-DOPA to all wells.

-

Measurement: Monitor Absorbance at 475 nm (formation of Dopachrome) for 20 minutes using a kinetic microplate reader.

-

-

Calculation:

Visualization: Synthesis Workflow

Caption: Synthetic route from Resorcinol to 2',4'-Dihydroxyhexanophenone and optional reduction.

Summary of Biological Activity Data

The following table summarizes the comparative efficacy of hexanophenone derivatives against standard controls.

| Compound | Target / Assay | Activity (IC50 / MIC) | Mechanism | Reference |

| 2',4'-Dihydroxyhexanophenone | Mushroom Tyrosinase | 0.93 µM | Competitive Inhibition | [1][3] |

| Kojic Acid (Control) | Mushroom Tyrosinase | 15 - 20 µM | Chelation | [3] |

| 4-Hexylresorcinol | S. aureus (Bacteria) | 16 µg/mL (MIC) | Membrane Disruption | [2] |

| Hexanophenone Derivative | MCF-7 (Breast Cancer) | ~20 µg/mL | ROS / Apoptosis | [4] |

References

-

Tyrosinase Inhibition: A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.[1][3] (Demonstrates the crucial role of the 2,4-dihydroxy moiety in hexanophenone-like scaffolds).

-

Antimicrobial Efficacy: The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms.[5] (Validates the antimicrobial potency of the hexyl-resorcinol scaffold).

-

Inhibition Kinetics:Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds.

-

Cytotoxicity:In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.

Sources

- 1. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Friedel-Crafts acylation synthesis of 6-Chloro-1-oxo-1-phenylhexane

Executive Summary & Applications

6-Chloro-1-oxo-1-phenylhexane (CAS: 946-01-0), also known as 6-chlorohexanophenone, is a critical bifunctional intermediate in medicinal chemistry. Its structure features a lipophilic hexyl linker terminated by a reactive alkyl chloride and stabilized by a phenyl ketone.

Key Applications:

-

HDAC Inhibitors: The 6-carbon chain serves as a precise "linker" domain in the synthesis of Histone Deacetylase (HDAC) inhibitors (e.g., SAHA analogs), connecting the zinc-binding group to the surface recognition cap group.

-

PROTAC Linkers: Used to synthesize Proteolysis Targeting Chimeras (PROTACs) where precise chain length defines the ternary complex stability.

-

CNS Therapeutics: Precursor for 4-(4-chlorophenyl)piperidine derivatives used in serotonin reuptake modulation.

This guide details a robust, scalable Friedel-Crafts acylation protocol using Aluminum Chloride (

Reaction Design & Critical Parameters

The Chemistry

The synthesis involves the electrophilic aromatic substitution of benzene with 6-chlorohexanoyl chloride.

Reaction Scheme:

Mechanistic Insight (The "Stoichiometry Trap")

A common failure mode in Friedel-Crafts acylation is under-dosing the catalyst.

-

Catalytic vs. Stoichiometric: While

regenerates after the electrophilic attack, the generated ketone product acts as a Lewis base, forming a stable 1:1 complex with -

Implication: You must use >1.0 equivalent of

relative to the acid chloride.[1] We recommend 1.2 equivalents to account for moisture and ensure full conversion.

Solvent Selection Strategy

-

Classic Method (Neat Benzene): Uses benzene as both reactant and solvent. Status: Deprecated due to carcinogenicity and thermal runaway risks.

-

Recommended Method (DCM): Dichloromethane (DCM) is the preferred solvent. It solubilizes the acylium intermediate, allows precise temperature control at 0°C, and precipitates the aluminum-product complex, preventing poly-acylation.

Visualization: Reaction Mechanism

The following diagram illustrates the activation, attack, and complexation cycle. Note the final hydrolysis step required to liberate the product.

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the formation of the stable Aluminum-Product complex.

Detailed Experimental Protocol

Scale: 50 mmol (approx. 10 g theoretical yield) Time: 4 hours (active) + Overnight (optional stirring)

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 6-Chlorohexanoyl Chloride | 169.05 | 1.0 | 8.45 g (7.5 mL) | Electrophile Source |

| Benzene | 78.11 | 1.2 | 4.68 g (5.3 mL) | Nucleophile |

| Aluminum Chloride ( | 133.34 | 1.2 | 8.00 g | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Solvent |

| 1M HCl (aq) | - | Quench | 100 mL | Hydrolysis |

Safety Note:

Step-by-Step Procedure

Step 1: Catalyst Suspension (0°C)

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl).

-

Flush the system with dry Nitrogen or Argon for 10 minutes.

-

Add 80 mL of dry DCM to the flask.

-

Quickly weigh and add 8.00 g of anhydrous

. The suspension may turn slightly yellow. -

Cool the suspension to 0–5°C using an ice/water bath.

Step 2: Electrophile Formation & Addition

-

In a separate dry flask, mix 7.5 mL 6-chlorohexanoyl chloride with 5.3 mL Benzene and 20 mL dry DCM .

-

Expert Tip: Premixing the acid chloride and benzene allows for a controlled "co-addition," maintaining local stoichiometry and reducing poly-acylation side products.

-

-

Transfer this mixture to the addition funnel.

-

Add the mixture dropwise to the

suspension over 30–45 minutes .-

Observation: The solution will darken (orange/red) and HCl gas will evolve. Ensure the internal temperature does not exceed 10°C.

-

Step 3: Reaction Completion

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 2–3 hours .

-

Process Control (TLC): Check reaction progress (Eluent: 10% EtOAc in Hexanes). The acid chloride spot should disappear.

Step 4: Quench & Hydrolysis (Critical)

-

Prepare a beaker with 100 g of crushed ice and 20 mL concentrated HCl .

-

Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.

-

Caution: This is highly exothermic.[2] Do not add water to the reaction flask; add the reaction to the water.

-

-

Stir for 30 minutes until the solid aluminum complex is fully dissolved and two clear layers are visible.

Step 5: Workup & Isolation

-

Separate the layers using a separatory funnel.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash sequentially with:

- mL Water

-

mL Saturated

- mL Brine

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Step 6: Purification

-

Crude Product: Usually a yellow/amber oil.

-

Distillation: High-vacuum distillation (approx. 140–150°C at 0.5 mmHg) yields the pure product as a colorless to pale yellow oil.

-

Alternative: If distillation is unavailable, flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) is effective.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 6-Chloro-1-oxo-1-phenylhexane.

Quality Control & Characterization

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | Aromatic Protons (Benzoyl group) | |

| Internal methylene chain | ||

| IR Spectroscopy | 1680–1685 | C=O Stretch (Aromatic Ketone) |

| 700–750 | C-Cl Stretch | |

| Mass Spec | m/z 210 / 212 (3:1 ratio) | Molecular Ion |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture in

or solvent. -

Fix: Use fresh bottle of

(should be yellow/grey powder, not white clumps). Dry DCM over

-

-

Dark/Tarred Product:

-

Cause: Reaction temperature too high during addition.

-

Fix: Strictly maintain 0°C during addition. Add electrophile slower.

-

-

Emulsion during Workup:

-

Cause: Aluminum salts not fully hydrolyzed.

-

Fix: Stir the quench mixture longer with more HCl before separation. Filter through Celite if necessary.

-

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

-

BenchChem. (2025).[5] Application Note: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. (Reference for analogous 6-chlorohexanoyl chloride handling).

-

Sigma-Aldrich. (n.d.). Product Specification: 6-Chlorohexanoyl chloride.[5] (Physical properties and handling).[2][4][6][7]

-

GuideChem. (n.d.). 6-Chloro-1-oxo-1-phenylhexane Properties and Safety.

Sources

High-Efficiency Friedel-Crafts Acylation: Mechanistic Control & Protocol Optimization

Abstract & Strategic Significance

The Friedel-Crafts (F-C) acylation remains the gold standard for synthesizing aromatic ketones, offering a distinct advantage over alkylation by preventing carbocation rearrangement and resisting poly-substitution (due to product deactivation). However, the reaction is frequently plagued by operational bottlenecks: moisture sensitivity, heterogeneous "sludge" formation, and the often-misunderstood stoichiometry of the Lewis acid catalyst.

This application note moves beyond the textbook definition to address the process chemistry of acylation. We focus on controlling the acylium ion intermediate, managing the exotherm, and executing a workup strategy that mitigates the formation of intractable aluminum emulsions.

Mechanistic Architecture: The Stoichiometric Trap

Unlike true catalytic cycles, traditional AlCl₃-mediated acylation requires stoichiometric quantities of the Lewis acid.[1] Understanding this causality is vital for yield optimization.

The "Product Inhibition" Phenomenon

-

Activation: AlCl₃ abstracts a chloride from the acyl halide, generating the resonance-stabilized acylium ion (the active electrophile).[2][3]

-

Substitution: The acylium ion attacks the aromatic ring (Arene-H), forming a Sigma complex.

-

Aromatization & Complexation: The ring re-aromatizes, releasing HCl. Crucially, the carbonyl oxygen of the product ketone acts as a Lewis base, forming a strong 1:1 complex with AlCl₃.

Implication: The catalyst is sequestered by the product.

-

For Acyl Chlorides: You need >1.0 equivalent of AlCl₃ (typically 1.1–1.2 equiv).

-

For Anhydrides: You need >2.0 equivalents (one to activate the anhydride, one to complex the leaving carboxylate, and the product complexes as well).

Visualization: Reaction Pathway & Complexation

Figure 1: Mechanistic pathway highlighting the critical product-complexation step which necessitates stoichiometric catalyst loading.

Critical Experimental Parameters

Solvent Selection Matrix

Solvent choice dictates regioselectivity and homogeneity.

| Solvent | Polarity | Characteristics | Recommended Application |

| Dichloromethane (DCM) | Moderate | Standard choice. Good solubility for reagents, but the AlCl₃-product complex often precipitates as a gummy solid. | General synthesis; Temperature < 40°C. |

| Nitrobenzene | High | Dissolves the AlCl₃-product complex, keeping the reaction homogeneous. Mildly deactivating (prevents solvent acylation). | Large scale; High-melting substrates; Modifying regioselectivity (steric bulk). |

| 1,2-Dichloroethane (DCE) | Moderate | Higher boiling point than DCM (83°C). Toxic. | When reflux > 40°C is required for deactivated rings. |

| Carbon Disulfide (CS₂) | Low | Historical standard. Highly flammable and toxic. | Avoid unless strictly necessary for specific regiochemical outcomes. |

Reagent Addition Order

-

Method A (Standard): Suspend AlCl₃ in solvent

Add Acyl Chloride (form acylium)-

Why: Ensures the active electrophile is ready; prevents AlCl₃ from attacking sensitive substrates first.

-

-

Method B (Less Reactive Substrates): Dissolve Substrate + Acyl Chloride

Add AlCl₃ slowly.-

Why: Keeps local concentration of catalyst low to control exotherm.

-

Standard Operating Procedure (SOP)

Protocol: Acylation of Anisole (Model System) Scale: 10 mmol Hazard Warning: AlCl₃ reacts violently with water/moisture. HCl gas is evolved (corrosive). Perform in a fume hood.

Phase 1: Preparation & Setup

-

Glassware: Flame-dry a 100 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.

-

Atmosphere: Flush the system with dry Nitrogen (

) or Argon. Maintain positive pressure. -

Gas Trap: Connect the condenser outlet to a funnel inverted over a beaker of dilute NaOH or a CaCl₂ drying tube to neutralize evolved HCl.

Phase 2: Reaction Initiation (Method A)

-

Catalyst Suspension: Add AlCl₃ (1.47 g, 11 mmol, 1.1 equiv) to the RBF. Add 20 mL dry DCM . Stir to suspend.

-

Electrophile Formation: Cool to 0°C (ice bath). Add Acetyl Chloride (0.78 mL, 11 mmol, 1.1 equiv) dropwise.

-

Observation: The suspension may clarify slightly or change color as the acylium salt forms.

-

-

Substrate Addition: Dissolve Anisole (1.08 g, 10 mmol, 1.0 equiv) in 5 mL dry DCM in the addition funnel.

-

Controlled Addition: Add the anisole solution dropwise over 15–20 minutes.

-

Control: Maintain internal temperature < 10°C. Monitor HCl evolution (bubbling).

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Endpoint: Monitor by TLC.[4] Note that the intermediate complex may not move on silica; quench a mini-aliquot into water/ethyl acetate for accurate TLC monitoring.

-

Phase 3: Quench & Workup (The Critical Step)

Failure Point: Pouring water into the reaction causes violent boiling and forms a sticky aluminum emulsion.

-

Hydrolysis: Prepare a beaker with 50 g ice and 10 mL conc. HCl .

-

Reverse Quench: Slowly pour the reaction mixture into the vigorously stirred ice/acid slurry.

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Extraction: Extract the aqueous layer 2x with DCM.

-

Wash: Wash combined organics with

, then Sat. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow emphasizing the reverse quench technique to prevent emulsion formation.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| No Reaction | Deactivated Ring | Substrates with groups like |

| Polymerization | High Temperature | Highly activated substrates (e.g., furan, thiophene) may polymerize. Use milder catalysts ( |

| Emulsion during Workup | Aluminum Hydroxides | Ensure the quench solution is acidic (pH < 2). Use the "Reverse Quench" method described above. |

| Low Yield (Anhydrides) | Stoichiometry | If using anhydride, ensure |

Green Chemistry Alternatives (Modern Context)

While AlCl₃ is effective, it generates stoichiometric metal waste. Modern drug development often favors catalytic variants:

-

Metal Triflates:

, -

Zeolites: Solid acid catalysts allow for heterogeneous catalysis and easier workup (filtration), suitable for flow chemistry applications [5].

References

-

Organic Syntheses. Friedel-Crafts Acylation of Benzene with Acetyl Chloride. Coll. Vol. 1, p.109 (1941). Link

-

LibreTexts Chemistry. Friedel-Crafts Acylation Mechanism and Stoichiometry.Link

-

Master Organic Chemistry. The Friedel-Crafts Acylation Reaction: Mechanism and Limitations.Link

-

Royal Society of Chemistry (RSC). Green and sustainable approaches for Friedel-Crafts reactions. (Review on Metal Triflates). Link

-

ScienceDirect. Zeolites in Friedel-Crafts Acylation.Link

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. quora.com [quora.com]

- 6. beyondbenign.org [beyondbenign.org]

- 7. Khan Academy [khanacademy.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

Technical Guide: 6-Chloro-1-oxo-1-phenylhexane in Pharmaceutical Synthesis

CAS: 946-01-0 | Formula: C₁₂H₁₅ClO | Mol.[1] Weight: 210.70 g/mol [1]

Executive Summary & Chemical Profile

6-Chloro-1-oxo-1-phenylhexane (also known as 6-chlorohexanophenone) is a bifunctional "linchpin" intermediate in medicinal chemistry.[1] Its value lies in its dual-electrophilic nature :

-

The Carbonyl Core (C1): Susceptible to asymmetric reduction (creating chiral centers) or nucleophilic addition.

-

The

-Chloro Terminus (C6): A distal electrophile ready for nucleophilic substitution (Sɴ2) with amines, thiols, or alkoxides.[1]

This molecule serves as a critical scaffold for synthesizing Selective Estrogen Receptor Modulators (SERMs) , Histone Deacetylase (HDAC) inhibitors , and chiral pharmaceutical building blocks.

Application Note: Upstream Synthesis (Friedel-Crafts Acylation)

Objective: Synthesize high-purity (>98%) 6-chloro-1-oxo-1-phenylhexane from benzene and 6-chlorohexanoyl chloride.

Mechanistic Insight

The synthesis utilizes a Friedel-Crafts acylation.[1][2][3][4] Unlike alkylation, acylation does not suffer from poly-substitution because the product (a ketone) deactivates the benzene ring. However, the choice of Lewis acid and temperature control is critical to prevent the cyclization of the acyl chloride onto itself or the polymerization of the alkyl chain.

Protocol 1: Lewis Acid Mediated Acylation

Reagents:

-

Benzene (Solvent/Reactant, anhydrous)

-

6-Chlorohexanoyl chloride (1.0 equiv)[1]

-

Aluminum Chloride (AlCl₃, 1.1 equiv, anhydrous powder)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (optional co-solvent for solubility)[1]

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Lewis Acid Suspension: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous Benzene (5-10 volumes). Cool the suspension to 0–5°C using an ice bath.[1]

-

Acyl Chloride Addition: Dissolve 6-chlorohexanoyl chloride in a minimal amount of benzene. Add this solution dropwise via the addition funnel over 30–45 minutes.

-

Critical Control: Maintain internal temperature <10°C. Rapid addition causes exotherms that may lead to tar formation.[1]

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Quenching (The "Reverse Quench"): Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio).

-

Why: This breaks the strong Aluminum-Ketone complex.[1] Direct addition of water to the reaction flask can be violent.

-

-

Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: If the crude oil is dark, perform a short-path vacuum distillation (bp ~160°C at 2 mmHg) or silica gel chromatography.[1]

Application Note: Asymmetric Transfer Hydrogenation (ATH)

Objective: Convert the ketone to a chiral alcohol, (S)-6-chloro-1-phenylhexan-1-ol, a precursor for enantiopure antidepressants and bioactive ethers.[1]

Mechanistic Insight

Standard reduction (NaBH₄) yields a racemate.[1] To obtain high enantiomeric excess (ee), we employ Noyori-type Transfer Hydrogenation .[1] The Ruthenium catalyst, bearing a chiral diamine ligand, mediates hydride transfer from formic acid/triethylamine to the ketone face-selectively.[1]

Protocol 2: Ru-Catalyzed Asymmetric Reduction

Reagents:

-

Substrate: 6-Chloro-1-oxo-1-phenylhexane[1]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5–1.0 mol%)[1]

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix)

-

Solvent: Methanol or DCM (degassed)

Step-by-Step Methodology:

-

Catalyst Loading: In a glovebox or under Argon, dissolve the Ru-catalyst in degassed methanol.

-

Substrate Addition: Add the ketone substrate to the catalyst solution.[1]

-

Initiation: Add the Formic Acid/TEA mixture (3-5 equiv of hydride source).

-

Reaction: Stir at 25–30°C for 12–24 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash with saturated NaHCO₃ to remove excess acid.[1]

-

Validation: Determine %ee via Chiral HPLC. Target >95% ee.

Application Note: Divergent Synthesis of N-Heterocycles

Objective: Utilize the

Mechanistic Insight

Direct Sɴ2 substitution of alkyl chlorides with secondary amines can be sluggish.[1]

-

Optimization: Use the Finkelstein modification . Adding catalytic Potassium Iodide (KI) generates the alkyl iodide in situ, which is a much better leaving group (I⁻ > Cl⁻), accelerating the reaction rate significantly.

Protocol 3: Finkelstein-Assisted Amination

Reagents:

-

Substrate: 6-Chloro-1-oxo-1-phenylhexane[1]

-

Nucleophile: Secondary amine (e.g., Piperidine, Morpholine) (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv, anhydrous)

-

Catalyst: KI (10 mol%)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Dissolution: Dissolve the chloro-ketone in MeCN.

-

Activation: Add KI and stir for 15 minutes. The solution may darken slightly (iodide formation).

-

Addition: Add the secondary amine and K₂CO₃.

-

Reflux: Heat the mixture to 60–80°C for 6–12 hours.

-

Note: Do not exceed 80°C if using volatile amines.[1]

-

-

Filtration: Cool to RT, filter off the inorganic salts (KCl, KI, excess K₂CO₃).

-

Isolation: Concentrate the filtrate. The residue is the crude amino-ketone.[1]

Visualizing the Workflow

Diagram 1: The Synthesis Tree

This diagram illustrates the divergent pathways from the core intermediate.

Caption: Divergent synthetic pathways starting from the 6-chlorohexanophenone scaffold.

Diagram 2: Purification Logic Flow

Decision tree for purifying the intermediate based on crude purity.

Caption: Decision matrix for the purification of 6-chloro-1-oxo-1-phenylhexane.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[6]

-

Storage: Store under inert atmosphere (Nitrogen) at 2–8°C. The alkyl chloride is stable, but the ketone can degrade under UV light.

-

Disposal: Halogenated organic waste.[1] Do not mix with acid streams (potential HCl gas evolution if residual acyl chloride remains).[1]

References

-

Friedel-Crafts Acylation Principles

-

Asymmetric Transfer Hydrogenation (Noyori Protocol)

-

Synthesis of Chiral Alcohols via ATH

- Amine Synthesis & Finkelstein Modification: Source: Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol & Chemistry."

-

General Chemical Data (6-Chloro-1-phenyl-1-hexanone)

Sources

- 1. CAS 946-01-0: 6-Chloro-1-phenyl-1-hexanone | CymitQuimica [cymitquimica.com]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 5. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 6-Chloro-1-oxo-1-phenylhexane in Heterocyclic Synthesis

This Application Note and Protocol guide details the strategic use of 6-Chloro-1-oxo-1-phenylhexane (CAS 946-01-0) in medicinal chemistry.

Introduction & Chemical Profile

6-Chloro-1-oxo-1-phenylhexane (also known as 6-chloro-1-phenylhexan-1-one) is a versatile bifunctional electrophile. Its structure features a phenone moiety (C1) and a terminal alkyl chloride (C6), separated by a flexible four-carbon tether.

This specific 1,6-functionalization makes it a "privileged intermediate" for two distinct synthetic pathways:

-

Divergent Heterocycle Formation: It serves as a precursor for 2-phenylazepanes (7-membered rings) via reductive cyclization.

-

Pharmacophore Linking: It acts as a robust alkylating agent to attach a 6-phenylhexanoyl linker to secondary amines (e.g., piperidines, piperazines) in drug discovery (e.g., S1P1 agonists, antipsychotics).

Chemical Specifications

| Property | Data |

| CAS Number | 946-01-0 |

| Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| Boiling Point | 128-129 °C (2 Torr) |

| Electrophilic Sites | C1 (Carbonyl - Hard), C6 (Alkyl Chloride - Soft) |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF; Insoluble in water.[1][2][3] |

Mechanistic Insight & Reactivity Map

The utility of this molecule stems from the reactivity difference between the carbonyl and the alkyl chloride.

-

Path A (Ring Closure): Converting the C1 carbonyl to a nucleophile (amine) triggers an intramolecular attack on C6, closing a 7-membered ring.

-

Path B (Linear Ligation): Leaving the C1 carbonyl intact allows the C6 chloride to react with external nucleophiles, creating a linear chain.

Reactivity Visualization

Caption: Divergent synthetic pathways. Path A yields heterocyclic scaffolds; Path B yields drug conjugates.

Core Protocol 1: Synthesis of N-Substituted 2-Phenylazepanes

This protocol describes the formation of a 7-membered azepane ring. This is chemically challenging due to the entropic penalty of forming medium-sized rings, but the 1,6-distance in this starting material is perfectly set up for it.

Target: Synthesis of N-Benzyl-2-phenylazepane.

Materials

-

6-Chloro-1-oxo-1-phenylhexane (1.0 equiv)[1]

-

Benzylamine (1.2 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Acetic Acid (glacial, catalytic)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Sodium Iodide (NaI) (0.1 equiv) - Crucial Catalyst

-

Solvent: Methanol (Step 1), Acetonitrile (Step 2)

Step-by-Step Procedure

-

Imine Formation (Step 1):

-

Dissolve 6-Chloro-1-oxo-1-phenylhexane (10 mmol) in anhydrous Methanol (50 mL).

-

Add Benzylamine (12 mmol) and a catalytic amount of Acetic Acid (2-3 drops) to adjust pH to ~6.

-

Stir at Room Temperature (RT) for 4 hours. Monitoring: TLC should show disappearance of ketone.

-

-

Reduction (Step 2):

-

Cool the solution to 0°C.

-

Slowly add NaBH₃CN (15 mmol) portion-wise. Caution: Gas evolution.

-

Allow to warm to RT and stir for 12 hours. This yields the intermediate linear amine: N-benzyl-6-chloro-1-phenylhexan-1-amine.

-

-

Cyclization (Step 3 - The "Finkelstein" Boost):

-

Evaporate Methanol under reduced pressure.

-

Re-dissolve the residue in dry Acetonitrile (50 mL).

-

Add K₂CO₃ (30 mmol) and NaI (1 mmol).

-

Reflux the mixture (80-82°C) for 24 hours.

-

Note: The NaI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the slow 7-membered ring closure.

-

-

Work-up:

-

Cool to RT, filter off inorganic solids.

-

Concentrate filtrate and partition between Ethyl Acetate and Water.

-

Dry organic layer (MgSO₄) and purify via column chromatography (Hexane/EtOAc).

-

Expected Yield: 65-75% Key Troubleshooting: If cyclization is slow, switch solvent to DMF and increase temperature to 100°C.

Core Protocol 2: N-Alkylation for Pharmacophore Linking

This protocol is used when the objective is to attach the "phenylhexanone" chain to a drug scaffold (e.g., a piperidine derivative) to improve lipophilicity or receptor binding.

Target: Alkylation of 4-Phenylpiperidine.

Materials

-

6-Chloro-1-oxo-1-phenylhexane (1.0 equiv)[1]

-

4-Phenylpiperidine (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Potassium Iodide (KI) (0.5 equiv)

-

Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone)

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction flask with 4-Phenylpiperidine (10 mmol) and DMF (30 mL).

-

Add K₂CO₃ (25 mmol) and KI (5 mmol). Stir for 15 minutes to create a suspension.

-

-

Addition:

-

Add 6-Chloro-1-oxo-1-phenylhexane (10 mmol) dropwise.

-

Tip: If the ketone moiety is sensitive to your specific nucleophile, protect it as a ketal (ethylene glycol/TsOH) before this step. For standard amines, protection is rarely needed.

-

-

Reaction:

-

Heat to 60°C for 8–12 hours.

-

Monitoring: TLC will show the conversion of the secondary amine to a tertiary amine.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (to remove DMF).

-

Dry over Na₂SO₄ and concentrate.

-

Outcome: 1-(6-oxo-6-phenylhexyl)-4-phenylpiperidine. Application: This motif is common in neuroleptic and antihistamine drug design.

Experimental Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis of 2-phenylazepane.

Caption: Step-wise workflow for the reductive cyclization to form the azepane ring.

Safety & Handling

-

Hazards: 6-Chloro-1-oxo-1-phenylhexane is an alkylating agent. It acts as a skin and eye irritant. While less volatile than smaller chloro-ketones, it should be handled in a fume hood.

-

Lachrymator Potential: Low, but heating can release irritating vapors.

-

Waste Disposal: All aqueous waste containing iodides or chlorinated residues must be segregated into Halogenated Waste streams.

References

-

BenchChem. Application Notes: The Use of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane in Organic Synthesis. (2025). Link

-

ChemicalBook. 6-Chloro-1-oxo-1-phenylhexane Product Profile & Synthesis.Link

-

National Institutes of Health (NIH). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.[4] (Discusses medium ring formation kinetics). Link

-

Google Patents. Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. (US20240002322A1). Link

Sources

- 1. 6-CHLORO-1-OXO-1-PHENYLHEXANE | 946-01-0 [chemicalbook.com]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for 6-Chloro-1-oxo-1-phenylhexane

Introduction & Scope

6-Chloro-1-oxo-1-phenylhexane (CAS: 946-01-0), also known as 6-chlorohexanophenone, is a critical intermediate in the synthesis of pharmaceutical agents, particularly those requiring a lipophilic phenyl-hexanone backbone. Its structural integrity is paramount, as the terminal alkyl chloride serves as a versatile handle for nucleophilic substitution reactions (e.g., amination, alkylation) in downstream API synthesis.

This guide provides a comprehensive analytical framework for researchers. Unlike generic protocols, this document addresses the specific physicochemical challenges of this molecule—namely its low melting point (29–30 °C) and high lipophilicity—ensuring robust, reproducible data for drug development.

Physicochemical Profile

Understanding the physical state of the analyte is the first step in reducing experimental error.

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₂H₁₅ClO | Monoisotopic Mass: 210.08 Da |

| Molecular Weight | 210.70 g/mol | Use for molarity calculations in standard prep.[1] |

| Melting Point | 29–30 °C | CRITICAL: Sample exists as a semi-solid/liquid at ambient temps. Protocol: Gently warm to 35°C to liquefy completely before weighing to ensure homogeneity. |

| Boiling Point | 128–129 °C (2 Torr) | Volatile enough for GC analysis; avoid high-vac drying for extended periods. |

| Solubility | Soluble in ACN, MeOH, DCM, EtOAc | Use ACN or MeOH as diluent for HPLC; DCM for GC. |

Method I: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and purity profiling. Rationale: The phenyl ring provides a strong chromophore at 254 nm. A Reverse-Phase (RP) method is selected due to the molecule's hydrophobicity. Acidic modification is used to suppress silanol interactions, though the molecule is neutral.

Experimental Protocol

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

-

Column Temperature: 30 °C (Controlled to prevent retention time shifts).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV @ 254 nm (primary), 210 nm (impurity check).

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % Solvent B | Rationale |

| 0.0 | 50 | Initial equilibration; high organic start due to lipophilicity. |

| 8.0 | 90 | Ramp to elute the target ketone and non-polar dimers. |

| 10.0 | 90 | Wash column of highly retained impurities. |

| 10.1 | 50 | Return to initial conditions. |

| 14.0 | 50 | Re-equilibration. |

Sample Preparation:

-

Stock Solution: Accurately weigh 25 mg of liquefied 6-Chloro-1-oxo-1-phenylhexane into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase (50:50 ACN:Water) to reach ~0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Method II: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Identification and detection of volatile organic impurities (starting materials like benzene derivatives or chlorinated alkyls).

Rationale: The molecule survives GC temperatures well. MS detection confirms the chlorine isotope pattern (

Experimental Protocol

-

System: GC-MS (Single Quadrupole).

-

Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split mode (20:1), 250 °C.

Temperature Program:

-

Initial: 60 °C (Hold 1 min) – Traps solvents/volatiles.

-

Ramp: 20 °C/min to 280 °C.

-

Final: 280 °C (Hold 5 min) – Ensures elution of high boiling byproducts.

MS Parameters:

-

Source Temp: 230 °C.

-

Scan Range: 35–400 m/z.

-

Solvent Delay: 3.0 min.

Key Diagnostic Ions:

-

m/z 210/212: Molecular Ion (M+), characteristic 3:1 ratio.

-

m/z 105: Benzoyl cation (

) – Base peak, indicates the phenyl ketone moiety. -

m/z 77: Phenyl cation (

).

Method III: Spectroscopic Identification (NMR)

Objective: Structural elucidation and confirmation of the alkyl chain integrity.

H NMR (400 MHz, CDCl- 7.96 (d, 2H): Ortho-protons of the phenyl ring (deshielded by carbonyl).

- 7.56 (t, 1H): Para-proton.

- 7.46 (t, 2H): Meta-protons.

-

3.55 (t, 2H,

-

2.98 (t, 2H,

-

1.85 – 1.50 (m, 6H): Internal methylene protons (

Interpretation: The triplet at 3.55 ppm confirms the presence of the alkyl chloride. The triplet at 2.98 ppm confirms the ketone connectivity.

Impurity Profiling & Degradation Pathways

To ensure "Trustworthiness" in your data, you must monitor for specific process impurities.

Common Impurities:

-

6-Hydroxy-1-oxo-1-phenylhexane: Hydrolysis product. Elutes earlier than the parent in RP-HPLC.

-

1,6-Dichlorohexane: Carryover from synthesis if using hexamethylene precursors. Detectable by GC-MS.

-

Benzene/Chlorobenzene: Residual solvents/reactants.

Visualizing the Analytical Workflow:

Figure 1: Integrated analytical workflow for comprehensive characterization.

References

-